(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Description
This compound features a benzo[d]thiazole scaffold substituted with a 6-fluoro and 3-methyl group, coupled with a 5-nitrothiophene-2-carboxamide moiety via an imine linkage.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O3S2/c1-16-8-3-2-7(14)6-10(8)22-13(16)15-12(18)9-4-5-11(21-9)17(19)20/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQMSMGWYNWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the removal of O-GlcNAc from serine and threonine residues in proteins. This process is essential for the regulation of cellular processes such as signaling, transcription, and protein degradation.
Mode of Action
The compound interacts with its target, OGA, by inhibiting its activity This inhibition alters the normal function of OGA, leading to an accumulation of O-GlcNAc-modified proteins in the cell
Biochemical Pathways
The inhibition of OGA affects the O-GlcNAcylation pathway . This pathway is involved in the post-translational modification of proteins, which is crucial for cellular processes such as signal transduction, protein-protein interactions, and protein stability. By inhibiting OGA, the compound disrupts the normal functioning of this pathway, leading to changes in the cellular processes mentioned above.
Result of Action
The inhibition of OGA by the compound leads to an accumulation of O-GlcNAc-modified proteins in the cell. This can affect various cellular processes, potentially leading to changes in cell signaling, transcription, and protein degradation. The exact molecular and cellular effects of the compound’s action depend on the specific proteins that are O-GlcNAc modified and the cellular context.
Biological Activity
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole ring : Known for its role in various biological activities.
- Nitro group : Often associated with enhanced biological activity.
- Fluorine substituent : Influences lipophilicity and metabolic stability.
The molecular formula is , and its IUPAC name highlights its functional groups and stereochemistry.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other thiazole derivatives which have shown urease inhibition and antimalarial activities .
- Antimicrobial Activity : The presence of the nitro group is often linked to antimicrobial effects, making it a candidate for further exploration against various pathogens.
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting a role in anticancer therapies .
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit moderate to high anticancer activity. For example, compounds similar to this compound have demonstrated effectiveness against various tumor cell lines, with IC50 values indicating significant cytotoxicity .
Antimicrobial Properties
Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound's structure suggests potential effectiveness against bacteria and fungi, warranting further investigation through in vitro assays against specific strains of interest.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Nitro group | Enhances antimicrobial and anticancer activity |
| Fluorine substitution | Increases lipophilicity and metabolic stability |
| Methyl group | Affects conformational flexibility and binding affinity |
Case Studies
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested for their efficacy against Plasmodium falciparum, revealing that modifications at the N-aryl amide group significantly impacted potency .
- Cytotoxicity Assessment : In vitro studies indicated that derivatives similar to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines, suggesting a need for further optimization based on structural modifications .
Comparison with Similar Compounds
Structural Analogues from Thiazolidinone and Thioxoacetamide Families ()
Compounds 9–13 in share a thioxoacetamide backbone but differ in substituents. Key comparisons:
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 12 | 5-nitro-2-furyl, 4-fluorophenyl | 53 | 155–156 | Nitro group enhances electrophilicity |
| 13 | 5-nitro-2-furyl, 4-chlorophenyl | 58 | 159–160 | Chlorine increases lipophilicity |
| Target | 5-nitrothiophene, 6-fluoro-3-methyl | N/A | N/A | Thiophene offers π-conjugation advantages |
Key Findings :
Nitrobenzenesulfonamide Derivatives ()
Compounds 17i–20 feature nitrobenzenesulfonamide groups attached to thiazole scaffolds. For example:
- 17i : 5-Isopropyl-3-methyl-4-trifluoromethyl substituents.
- 17k : 4-Chloro-5-isopropyl-3-methyl substituents.
| Property | 17i | Target Compound |
|---|---|---|
| Substituents | Trifluoromethyl | Fluoro, nitrothiophene |
| Melting Point | Not reported | Not reported |
| Synthetic Yield | Moderate (~65%) | N/A |
Key Insights :
Bromothiophene Carboxamide Analogues ()
The compound N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide (ZINC11726450) shares structural similarities with the target:
Comparison :
Benzothiazole Acetamide Derivatives ()
Patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) highlight substituent effects:
| Compound | Substituents | Potential Application |
|---|---|---|
| Patent Example | Trifluoromethyl, phenyl | Acetylcholinesterase inhibition |
| Target | Fluoro, nitrothiophene | Unconfirmed (structural clues) |
Analysis :
Melting Points and Stability
- Compounds with nitro groups (e.g., 12, 13) exhibit higher melting points (155–160°C) compared to non-nitro analogs, suggesting enhanced crystallinity .
- The target’s melting point is unreported but expected to align with nitro-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
